molecular formula C8H4F2N4 B7978369 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile

Cat. No.: B7978369
M. Wt: 194.14 g/mol
InChI Key: DHOBNRYFBJRZNL-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is a heterocyclic compound that features a triazole ring fused to a pyridine ring. The presence of the difluoromethyl group and the carbonitrile group makes this compound particularly interesting for various chemical and biological applications. It is known for its potential use in pharmaceuticals and agrochemicals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways . These interactions are often mediated by the unique structural features of the compound, such as the triazole and pyridine rings, which facilitate binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

IUPAC Name

3-(difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N4/c9-7(10)8-13-12-6-3-5(4-11)1-2-14(6)8/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOBNRYFBJRZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(F)F)C=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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